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Introduction
DGY-06-116 is a potent and selective irreversible covalent inhibitor of Src kinase.[1][2][3] It was

developed through a structure-based design approach, hybridizing the core of the promiscuous

covalent probe SM1-71 with the back-pocket binding component of the known kinase inhibitor

dasatinib.[4][5][6][7] This design strategy aimed to enhance selectivity for Src kinase by

targeting a unique P-loop cysteine (Cys277).[1][8] DGY-06-116 exhibits potent inhibition of Src

enzymatic activity and demonstrates sustained target engagement both in vitro and in vivo.[1]

[8] Its mechanism of action involves forming a covalent bond with Cys277, leading to

irreversible inhibition of Src signaling pathways implicated in cancer cell proliferation and

survival.[1][4][8] This technical guide provides a comprehensive overview of the target

selectivity profile of DGY-06-116, including detailed quantitative data, experimental

methodologies, and visual representations of its mechanism and the signaling pathways it

modulates.
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The selectivity of DGY-06-116 has been assessed through in vitro kinase profiling assays. The

following tables summarize the inhibitory activity (IC50) against a panel of kinases and the anti-

proliferative effects (GR50) in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of DGY-06-116

Target Kinase IC50 (nM)

Src 2.6 - 3

YES1 0.58

ABL1 0.98

LYN A 1.62

HCK 4.04

LCK 4.33

GAK 4.87

BLK 7.56

BTK 8.44

FGFR1 8340

Data compiled from multiple sources.[2][3]

Table 2: Anti-proliferative Activity of DGY-06-116 in Cancer Cell Lines

Cell Line Cancer Type GR50 (µM)

H1975
Non-Small Cell Lung Cancer

(NSCLC)
0.3

HCC827
Non-Small Cell Lung Cancer

(NSCLC)
0.5

MDA-MB-231
Triple-Negative Breast Cancer

(TNBC)
0.3
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GR50 values represent the concentration at which the growth rate is inhibited by 50%.[1][3][8]

Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data

presented above. These protocols are based on standard laboratory techniques and the

specific experimental details can be found in the primary literature, notably Du G, et al. J Med

Chem. 2020;63(4):1624-1641.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay measures the phosphorylation of a peptide substrate by the target kinase. The

inhibition of this phosphorylation by DGY-06-116 is quantified to determine the IC50 value.

Reagents and Materials:

Purified recombinant kinase (e.g., Src)

Peptide substrate for the specific kinase

DGY-06-116 at various concentrations

ATP (Adenosine triphosphate)

Kinase reaction buffer

Microcapillary electrophoresis platform

Procedure:

The kinase, peptide substrate, and varying concentrations of DGY-06-116 are pre-

incubated in the kinase reaction buffer.

The enzymatic reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a defined period (e.g., 1 hour).

The reaction is then stopped.
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The reaction mixture is analyzed by a microcapillary electrophoresis platform, which

separates the phosphorylated and non-phosphorylated peptide substrates based on their

charge and size.

The amount of phosphorylated substrate is quantified by detecting a fluorescent label on

the peptide.

The percentage of kinase inhibition at each concentration of DGY-06-116 is calculated

relative to a control reaction without the inhibitor.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[4]

Cellular Anti-proliferative Assay (GR50 Determination)
This assay assesses the effect of DGY-06-116 on the growth rate of cancer cell lines.

Reagents and Materials:

Cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)

Cell culture medium and supplements

DGY-06-116 at various concentrations

Cell viability reagent (e.g., CellTiter-Glo®)

Microplate reader

Procedure:

Cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of DGY-06-116 or a vehicle

control (e.g., DMSO).

The cells are incubated for a specified period (e.g., 72 hours).

At the end of the incubation, a cell viability reagent is added to each well. This reagent

lyses the cells and generates a luminescent signal proportional to the amount of ATP
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present, which is indicative of the number of viable cells.

The luminescence is measured using a microplate reader.

The growth rate inhibition (GR) is calculated for each concentration, which normalizes the

cell count to the initial cell count and the cell count of the vehicle-treated control.

GR50 values are determined from the dose-response curves.

Target Engagement Assay (Biotin-Streptavidin
Pulldown)
This assay confirms the direct binding of DGY-06-116 to its target, Src, in a cellular context.

Reagents and Materials:

Cancer cell lines

DGY-06-116

Biotinylated covalent probe (e.g., TL13-68)

Streptavidin-coated magnetic beads

Lysis buffer

Wash buffers

Antibodies for Western blotting (anti-Src)

Procedure:

Cells are treated with DGY-06-116 or a vehicle control.

Following treatment, cells are incubated with a biotinylated covalent probe that also

targets Src.

Cells are then lysed, and the lysates are incubated with streptavidin-coated magnetic

beads. The beads will bind to the biotinylated probe and any proteins covalently attached
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to it.

The beads are washed to remove non-specifically bound proteins.

The proteins bound to the beads are eluted and analyzed by Western blotting using an

anti-Src antibody.

A reduced signal for Src in the DGY-06-116-treated sample compared to the control

indicates that DGY-06-116 occupied the binding site on Src, preventing the binding of the

biotinylated probe.

Western Blotting for Signaling Inhibition
This technique is used to measure the levels of specific proteins to determine if DGY-06-116
inhibits the downstream signaling of Src. A key marker for Src activation is the phosphorylation

at tyrosine 416 (p-SRCY416).

Reagents and Materials:

Cancer cell lines

DGY-06-116

Lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-p-SRCY416, anti-total Src, anti-GAPDH or β-actin as a

loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system
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Procedure:

Cells are treated with DGY-06-116 or a vehicle control for a specified time.

Cells are lysed, and the protein concentration of the lysates is determined.

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

The separated proteins are transferred to a membrane.

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for the protein of interest

(e.g., p-SRCY416).

After washing, the membrane is incubated with an HRP-conjugated secondary antibody

that recognizes the primary antibody.

The membrane is treated with a chemiluminescent substrate, and the signal is detected

using an imaging system.

The intensity of the bands is quantified to determine the relative levels of the target

protein. A decrease in the p-SRCY416 signal in DGY-06-116-treated cells indicates

inhibition of Src signaling.[1][8]

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway targeted by DGY-06-116 and the general workflow for assessing its target

engagement.
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Caption: Src signaling pathway and the inhibitory action of DGY-06-116.
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Caption: Workflow for assessing DGY-06-116 target engagement in cells.
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Conclusion
DGY-06-116 is a highly potent and selective covalent inhibitor of Src kinase. Its selectivity

profile, characterized by strong inhibition of Src and related family kinases with minimal off-

target effects on kinases like FGFR1, underscores its potential as a targeted therapeutic agent.

The compound effectively inhibits Src signaling in cancer cells, leading to potent anti-

proliferative effects. The detailed experimental protocols and data presented in this guide

provide a comprehensive resource for researchers in the field of oncology and drug

development who are interested in the further investigation and application of DGY-06-116.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8146624/docs#dgy-06-116-target-selectivity-profile-
an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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